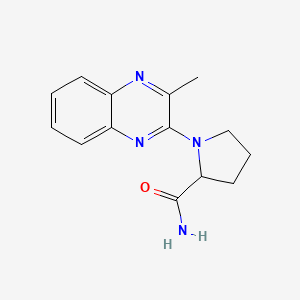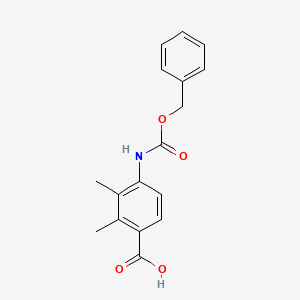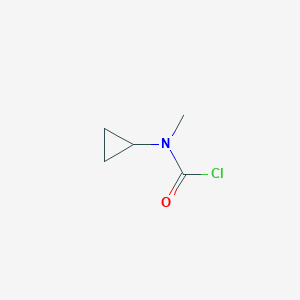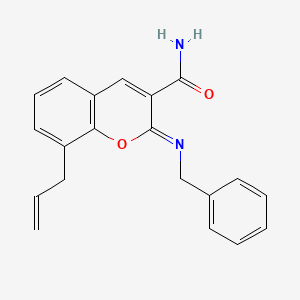
1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring and a quinoxaline moiety . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The quinoxaline moiety is a versatile ring that possesses a broad spectrum of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide” is characterized by a pyrrolidine ring and a quinoxaline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The quinoxaline moiety is a versatile ring that possesses a broad spectrum of pharmacological activities .Scientific Research Applications
Antimicrobial Activity
Pyrrolidinones and their derivatives have been found to exhibit significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
Compounds containing pyrrolidinone moieties have shown promising results in anticancer studies . They could be used in the design of novel anticancer drugs.
Anti-inflammatory Activity
Pyrrolidinones have also been associated with anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases.
Antidepressant Activity
Some pyrrolidinone derivatives have been found to exhibit antidepressant activity . This opens up possibilities for the development of new treatments for depression.
Anticonvulsant Activity
Pyrrolidinones have shown anticonvulsant effects , indicating potential use in the treatment of seizure disorders.
Drug Discovery
The pyrrolidine ring, a component of pyrrolidinones, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Its versatility and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization make it a valuable tool in drug discovery .
Future Directions
The future directions for “1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards need to be thoroughly evaluated. The potential biological activities of this compound, given its pyrrolidine ring and quinoxaline moiety, warrant further exploration .
Mechanism of Action
Target of Action
The primary target of 1-(3-Methylquinoxalin-2-yl)pyrrolidine-2-carboxamide is Prolyl endopeptidase . Prolyl endopeptidase is an enzyme that plays a crucial role in the metabolism of proline-containing peptides and is involved in various physiological processes.
Mode of Action
It is known that the compound interacts with its target, prolyl endopeptidase, leading to changes in the enzyme’s activity . The pyrrolidine ring in the compound is believed to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Given its interaction with prolyl endopeptidase, it is likely that the compound affects the metabolism of proline-containing peptides
Pharmacokinetics
The pyrrolidine ring in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization, which may influence its adme properties .
Result of Action
Given its interaction with prolyl endopeptidase, it is likely that the compound influences the metabolism of proline-containing peptides, potentially leading to changes in various physiological processes .
properties
IUPAC Name |
1-(3-methylquinoxalin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-14(18-8-4-7-12(18)13(15)19)17-11-6-3-2-5-10(11)16-9/h2-3,5-6,12H,4,7-8H2,1H3,(H2,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZOUBNTCYGBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCCC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-amino-4-(3-chloro-4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2964086.png)


![1,3-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2964090.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2964093.png)


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide](/img/structure/B2964098.png)
![5-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2964099.png)



![4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2964106.png)
![Tert-butyl 1-[(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2964107.png)